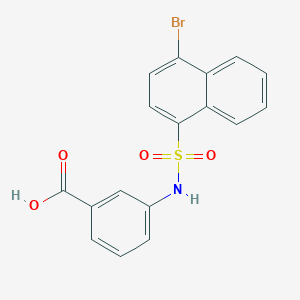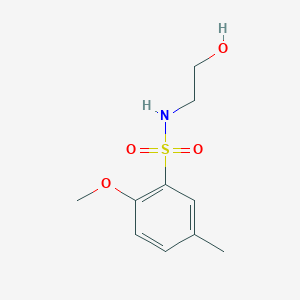
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate, also known as APDS, is a chemical compound that has been studied for its potential use in scientific research. APDS is a sulfonate ester derivative of 2,5-dimethoxybenzene, which is a compound that has been used as a starting material for the synthesis of various drugs and bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate is not fully understood, but it is believed to involve the formation of a non-covalent complex with the target protein. The compound has a high binding affinity for BSA, which suggests that it interacts with specific amino acid residues in the protein. The fluorescent properties of this compound allow for the detection of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. The compound has also been shown to be stable in buffer solutions at pH 7.4, which makes it suitable for use in biological assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate in lab experiments include its high binding affinity for BSA, its fluorescent properties, and its stability in buffer solutions. However, the limitations of using this compound include its limited solubility in water and its potential for non-specific binding to other proteins.
Orientations Futures
There are several future directions for research on 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. One area of interest is the development of new fluorescent probes based on the this compound scaffold. These probes could be used to study a wide range of protein-ligand interactions in vitro and in vivo. Another area of interest is the use of this compound as a substrate for the enzymatic synthesis of sulfonated compounds. This could lead to the development of new drugs and bioactive molecules with improved pharmacological properties. Finally, the structural modification of this compound could lead to the development of compounds with improved binding affinity and selectivity for specific target proteins.
Méthodes De Synthèse
The synthesis of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield this compound. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. The compound has a high binding affinity for bovine serum albumin (BSA), which makes it a useful tool for studying protein-ligand interactions in vitro. This compound has also been used as a substrate for the enzymatic synthesis of sulfonated compounds by sulfotransferases, which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor molecule.
Propriétés
Formule moléculaire |
C16H17NO6S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17NO6S/c1-11(18)17-13-6-4-5-7-14(13)23-24(19,20)16-10-12(21-2)8-9-15(16)22-3/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
HEHRQEFGLGHUBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)






![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)